Product packaging for 2-Bromoquinolizinium(Cat. No.:)

2-Bromoquinolizinium

Cat. No.: B492369
M. Wt: 209.06g/mol
InChI Key: COKQLDRQCPDKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoquinolizinium is a brominated derivative of the quinolizinium cation, a positively charged heteroaromatic system. As a member of the quinolizinium family, it serves as a versatile building block in organic synthesis and medicinal chemistry research . The bromine atom at the 2-position makes this compound a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the development of more complex molecular architectures . Quinolizinium salts are recognized as water-soluble, isoelectronic analogues of anthracene, which makes them and their derivatives, such as this compound, highly valuable in the design of novel fluorophores and cyanine dyes . These fluorescent compounds are of significant interest for application as molecular probes in biochemical and cellular imaging studies to detect various biomolecules . Furthermore, certain quinolizinium-based structures have been investigated for their biological activity and potential as chloride channel activators, indicating their utility in basic pharmacological research . This product is intended for use in controlled laboratory research settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN+ B492369 2-Bromoquinolizinium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN+

Molecular Weight

209.06g/mol

IUPAC Name

2-bromoquinolizin-5-ium

InChI

InChI=1S/C9H7BrN/c10-8-4-6-11-5-2-1-3-9(11)7-8/h1-7H/q+1

InChI Key

COKQLDRQCPDKTA-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=CC(=CC2=C1)Br

Canonical SMILES

C1=CC=[N+]2C=CC(=CC2=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromoquinolizinium and Its Precursors

Direct Bromination Strategies for Quinolizinium (B1208727) Core Structures

Direct bromination involves the introduction of a bromine atom onto an existing quinolizinium ring system. Due to the electron-deficient nature of the cationic quinolizinium ring, which resists electrophilic attack, these methods often require either activated substrates or highly reactive brominating agents.

The inherent resistance of the quinolizinium cation to electrophilic substitution can be overcome by the presence of electron-donating groups on the ring. nih.gov These activating groups enhance the nucleophilicity of the aromatic system, facilitating electrophilic attack by a brominating agent.

Research has shown that synthetically useful brominations are most effective with electron-rich quinolizinium derivatives. For instance, 1-hydroxyquinolizinium bromide can be readily brominated. The reaction with concentrated hydrobromic acid leads to selective bromination, reportedly at the 2-position. Similarly, amino-substituted quinolizinium derivatives are also susceptible to bromination under comparable acidic conditions. This regioselectivity highlights the directing effect of activating groups in the quinolizinium system.

Table 1: Electrophilic Bromination of Activated Quinolizinium Derivatives

Starting MaterialReagentPosition of Bromination
1-Hydroxyquinolizinium BromideConc. Hydrobromic Acid2-position
Amino-substituted QuinoliziniumConc. Hydrobromic Acid2-position (if vacant)

For the parent, unactivated quinolizinium system, a more forceful method is required. One established, albeit less common, approach is the bromination by heating a quinolizinium perbromide salt. In this method, the quinolizinium cation is first precipitated as a perbromide salt (e.g., quinolizinium tribromide, [C₉H₈N]Br₃). Gentle heating of this salt intermediate then induces bromination of the aromatic core. This technique avoids the need for harsh Lewis acid catalysts that are often employed in the halogenation of deactivated aromatic systems.

Indirect Synthesis Pathways through Functional Group Interconversion

Indirect methods construct the 2-bromoquinolizinium system by modifying precursors that already contain the necessary bicyclic framework. These pathways often involve halogenation of a more reactive intermediate, such as a quinolizone or a partially saturated tetrahydroquinolizinium derivative, followed by aromatization.

This strategy leverages the reactivity of quinolizone or hydroxyquinolizinium species, which can be more amenable to functional group transformation than the final aromatic quinolizinium salt.

The synthesis of 2-hydroxyquinolizinium (B240274) bromide and its subsequent conversion to 2-quinolizone has been documented. rsc.orgrsc.org 2-Hydroxyquinolizinium bromide can be treated with a base, such as aqueous sodium carbonate, to yield the corresponding 2-quinolizone. rsc.org

This 2-quinolizone, which exists in tautomeric equilibrium with its 2-hydroxyquinolizinium form, serves as a key precursor. In heterocyclic chemistry, the conversion of a hydroxyl group in a pyridone or quinolone system to a bromine atom is a standard transformation. This is typically achieved using potent halogenating agents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅). The reaction proceeds by converting the carbonyl/hydroxyl group into a better leaving group, which is then displaced by a bromide ion. Applying this established principle, 2-quinolizone can be heated with phosphorus oxybromide to yield the target this compound bromide.

Another powerful indirect route involves the bromination of a partially saturated precursor followed by an aromatization step. The synthesis can begin with a 1,2,3,4-tetrahydroquinolizinium derivative. This non-aromatic intermediate can be halogenated more readily than the final quinolizinium salt.

Studies on related heterocyclic systems, such as tetrahydroquinolines, have demonstrated that N-bromosuccinimide (NBS) can serve as both a brominating agent and an oxidant to achieve bromination and subsequent dehydrogenation in a single step. rsc.orgresearchgate.net During the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline, oxidation to the aromatic quinoline (B57606) structure was observed alongside bromination. researchgate.net This principle can be extended to the tetrahydroquinolizinium system. A tetrahydroquinolizinium salt can be treated with a brominating agent like bromine or NBS. This may lead to initial bromination of the saturated ring, followed by elimination of HBr and subsequent oxidation to furnish the aromatic this compound salt. Alternatively, a stable bromo-tetrahydroquinolizinium intermediate could be isolated and then aromatized in a separate step, for example, through catalytic dehydrogenation using a palladium catalyst (Pd/C).

Table 2: Summary of Synthetic Pathways

SectionStrategyPrecursorKey Reagents/Steps
2.1.1 Direct Electrophilic BrominationActivated QuinoliziniumConc. HBr
2.1.2 Direct BrominationQuinolizinium SaltFormation of Perbromide Salt, Heating
2.2.1.1 Functional Group Interconversion2-QuinolizonePhosphorus Oxybromide (POBr₃)
2.2.1.2 Halogenation & AromatizationTetrahydroquinolizinium SaltNBS or Br₂ (Bromination & Dehydrogenation)

Strategies Involving Acetoxy-Bromoquinolizinium Precursors

Cyclization-Based Approaches to the Quenolizinium Ring System

Cyclization reactions represent a foundational and frequently employed strategy for assembling the quinolizinium ring system. These methods typically rely on the formation of a key nitrogen-carbon bond to close the second ring of the bicyclic structure.

Formation of the N-C Bond in Quinolizinium Cyclization

The formation of a crucial N-C bond is one of the most common and effective methods for constructing the quinolizinium skeleton. acs.org This synthetic approach leverages the inherent nucleophilicity of the nitrogen atom within a pyridine (B92270) ring precursor. acs.org The pyridine nitrogen attacks an electrophilic carbon atom in a tethered side chain, leading to the crucial ring-closing step. acs.org

The precursors for this cyclization can be generated in situ or isolated from a prior reaction sequence. acs.org The electrophilic carbon center is most commonly part of an alkyl halide or a carbonyl group. acs.org The versatility of this approach allows for the synthesis of a wide array of substituted quinolizinium derivatives by modifying the structure of the pyridine precursor and the electrophilic partner. Transition-metal-catalyzed C-N bond formation reactions, while broadly important in organic synthesis for creating nitrogen-containing compounds, have also been explored for constructing heterocyclic systems. organic-chemistry.orgresearcher.lifescribd.com These modern methods, such as the Buchwald-Hartwig amination, offer powerful alternatives for forging C-N bonds. organic-chemistry.org

Role of Vinyl Ethers and Acetals in Cyclization Pathways

In many cyclization-based syntheses of the quinolizinium ring, the necessary electrophilic carbonyl functionality is generated in situ from more stable precursors like vinyl ethers or acetals. acs.org This strategy enhances the efficiency and practicality of the synthesis.

Under acidic conditions, the vinyl ether or acetal (B89532) moiety in the precursor is hydrolyzed to reveal a reactive carbonyl group. acs.org This newly formed electrophilic center is then immediately susceptible to intramolecular attack by the nucleophilic pyridine nitrogen, triggering the cyclization cascade to form the quinolizinium ring. acs.org For instance, a precursor such as (3E)-4-ethoxy-1-(6-methyl-2-pyridyl)-2-phenylpent-3-en-2-ol, which contains a vinyl ether, cyclizes under acidic conditions to form the corresponding quinolizinium salt. acs.org The starting enol ethers are often readily prepared from the corresponding methyl ketones. acs.org This method offers the advantage of being performable in aprotic and nonpolar solvents. acs.org

The use of α-oxoketene S,S-acetals provides another pathway. These precursors react with organolithium reagents like 2-picolyllithium to form carbinol acetals. Subsequent treatment with an acid catalyst, such as boron trifluoride etherate, induces cycloaromatization to yield benzo[c]quinolizinium salts. wikipedia.org

Emerging Synthetic Routes for Functionalized Quinolizinium Scaffolds

Modern synthetic organic chemistry has introduced powerful new tools for the construction of complex heterocyclic systems. Metal-catalyzed reactions, in particular, have enabled the development of novel and efficient routes to functionalized quinolizinium scaffolds that were previously difficult to access.

Rhodium-Catalyzed C-H Activation/Annulation for π-Extended Quinolizinium-Fused Systems

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex, polycyclic aromatic systems, including π-extended quinolizinium-fused structures. rsc.org This methodology allows for the direct functionalization of C-H bonds, offering an atom- and step-economical approach to building molecular complexity.

In a typical reaction, a rhodium(III) catalyst promotes the oxidative annulation of a precursor, such as a pyridin-2(1H)-one, with an alkyne. rsc.org This process involves a double C-H activation, leading to the formation of highly functionalized 4H-quinolizin-4-ones. rsc.org These intermediates can then be further elaborated to generate extended aromatic systems. For example, this protocol has been successfully applied to the synthesis of a fluorescent quinolizino[3,4,5,6-ija]quinolinium salt. rsc.org The reaction generally exhibits good functional group tolerance and utilizes readily available starting materials. rsc.org The versatility of this approach has been demonstrated in the synthesis of various aza-fused heterocycles and other complex scaffolds.

Catalyst SystemReactantsProduct TypeReference
Rh(III)Pyridin-2(1H)-ones and AlkynesFunctionalized 4H-quinolizin-4-ones rsc.org
Rh(III) or Ru(II)2-Alkenylpyridines and AlkynesSubstituted Quinolizinium Salts

Metal-Catalyzed B-H Acylmethylation for Carborane-Fused Quinoliziniums

A novel approach to unique quinolizinium systems involves their fusion with carborane cages, which are molecular clusters of boron and carbon atoms. This creates hybrid molecules with potential applications in materials science and medicinal chemistry. The key step in this synthesis is a metal-catalyzed B-H functionalization, which allows for the selective formation of a B-C bond on the carborane cluster.

The process begins with the metal-catalyzed mono-acylmethylation of a pyridylcarborane using an α-carbonyl sulfoxonium ylide as the coupling partner. This reaction is highly efficient and site-selective, targeting a specific boron hydride (B-H) bond on the carborane cage. The resulting mono-acylmethylated pyridylcarborane contains the necessary functionality for a subsequent cyclization reaction. Post-functionalization at the newly introduced alkyl site, often involving a one-pot bromination and annulation sequence, leads to the construction of the carborane-fused quinolizinium scaffold.

Reaction TypeSubstratesKey IntermediateFinal Product
Metal-Catalyzed B-H FunctionalizationPyridylcarboranes, α-carbonyl sulfoxonium ylidesMono-acylmethylated pyridylcarboraneCarborane-fused Quinolizinium

This method provides a powerful tool for incorporating inorganic clusters into organic heterocyclic systems, opening avenues for the development of new functional materials.

Gold-Catalyzed Cis-Difunctionalization for Quinolizinium-Based Reagents

A significant advancement in the synthesis of functionalized quinolizinium compounds has been the development of a visible light-mediated, gold-catalyzed cis-difunctionalization of alkynes. This methodology provides an efficient route to a variety of quinolizinium-based reagents. The reaction proceeds via a cis-difunctionalization between quinolinium diazonium salts and electron-deficient alkyne-linked phenylethynyl trimethylsilanes. Current time information in Pasuruan, ID.

The general reaction scheme involves treating a quinoline-substituted aryl diazonium salt and an electron-deficient alkyne with a gold catalyst, such as Ph₃PAuCl, under blue LED irradiation. Current time information in Pasuruan, ID. This process has been successfully employed to prepare a series of quinolizinium-based fluorescent reagents. Current time information in Pasuruan, ID.

While the existing literature provides a robust framework for this synthetic strategy, the specific synthesis of this compound via this method has not been explicitly detailed. However, the established protocol suggests a viable pathway for its preparation. The synthesis of this compound would likely necessitate the use of a precursor such as a 2-bromoquinolinium diazonium salt. This precursor, when subjected to the gold-catalyzed cis-difunctionalization reaction with an appropriate alkyne, is anticipated to yield the desired this compound product.

The proposed reaction mechanism for the formation of the quinolizinium scaffold begins with the excitation of the aryl diazonium compound by visible light. This is followed by a single electron transfer from the Au(I) catalyst, generating an aryl radical and a Au(II) species. These intermediates then combine to form a Au(III) intermediate. The silyl-substituted alkyne is then activated by the Au(III) intermediate, leading to the formation of a cis vinyl gold species. Finally, reductive elimination affords the cis-difunctionalized quinolizinium product and regenerates the Au(I) catalyst. rsc.org

The versatility of this gold-catalyzed reaction is demonstrated by the range of functionalized quinolizinium compounds that have been synthesized. The table below summarizes the synthesis of several quinolizinium derivatives using this methodology, highlighting the substrates, catalysts, and yields.

EntryQuinolinium Diazonium SaltAlkyneCatalystYield (%)
1Quinoline-substituted aryl diazonium salt 3aElectron-deficient alkyne-containing phenylethynyl trimethylsilane (B1584522) 2aPh₃PAuClNot Specified
2Quinoline-substituted aryl diazonium salt 3bElectron-deficient alkyne-containing phenylethynyl trimethylsilane 2aPh₃PAuClNot Specified
3Quinoline-substituted aryl diazonium salt 3cElectron-deficient alkyne-containing phenylethynyl trimethylsilane 2aPh₃PAuClNot Specified
4Quinoline-substituted aryl diazonium salt 3dElectron-deficient alkyne-containing phenylethynyl trimethylsilane 2bPh₃PAuClNot Specified
5Quinoline-substituted aryl diazonium salt 3eElectron-deficient alkyne-containing phenylethynyl trimethylsilane 2bPh₃PAuClNot Specified

Reaction Mechanisms and Reactivity Profiles of 2 Bromoquinolizinium

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for haloarenes, and the electron-deficient nature of the quinolizinium (B1208727) system generally facilitates such reactions. The bromine atom in 2-bromoquinolizinium can act as a leaving group, allowing for its displacement by various nucleophiles.

Displacement of Bromine by Heteroatom Nucleophiles

The displacement of bromine by heteroatom nucleophiles, particularly oxygen-based nucleophiles, is a well-documented transformation for haloquinolizinium derivatives.

The conversion of this compound to hydroxyquinolizinium derivatives typically involves the introduction of an oxygen nucleophile. For instance, treatment of this compound bromide with silver acetate (B1210297) has been shown to yield 2-hydroxyquinolizinium (B240274) bromide researchgate.net. Subsequent treatment with alkali can further convert this to 2-quinolizone researchgate.net. Alternatively, heating this compound derivatives or treating them with hydrobromic acid can lead to the formation of 2-bromo-1-hydroxyquinolizinium (B289732) derivatives thieme-connect.de. While specific detailed mechanistic studies on the SNAr pathway for this compound with oxygen nucleophiles are not extensively detailed in the provided literature snippets, the general mechanism for SNAr involves the nucleophile attacking the carbon bearing the leaving group, forming a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to restore aromaticity csjmu.ac.inacs.org. The electron-withdrawing nature of the positively charged quinolizinium core activates the ring towards such nucleophilic attacks.

Quinolizinium systems, being positively charged and electron-deficient, are generally more susceptible to nucleophilic attack compared to their neutral counterparts acs.org. However, direct nucleophilic aromatic substitution reactions on N-heteroarenes can sometimes be challenging under mild conditions due to the inherent resonance stabilization of the aromatic core acs.org. Studies on related quinolizinium systems indicate that SNAr reactions can proceed, albeit sometimes with low yields. For example, the reaction of 2-chloroquinolizinium with piperidine (B6355638) yielded only 30% of the piperidinylquinolizinium compound thieme-connect.de. This suggests that the efficiency of SNAr on quinolizinium systems can be influenced by the nature of the nucleophile, the position of the leaving group, and the specific substituents present on the ring. The electron-deficient nature of the quinolizinium cation makes it a good electrophile, readily accepting nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C bond formation and functionalization of aryl and heteroaryl halides. This compound derivatives are amenable to several palladium-catalyzed cross-coupling reactions, with the Stille coupling being particularly noted for its efficiency.

The Stille coupling, which involves the reaction of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst, has proven to be an effective method for functionalizing bromoquinolizinium salts thieme-connect.de. Studies have systematically assessed the utility of bromoquinolizinium derivatives in Stille coupling, finding it to be more efficient than other palladium-catalyzed reactions like Negishi or Suzuki couplings for certain transformations thieme-connect.de.

The scope of the Stille coupling with this compound derivatives varies depending on the nature of the organostannane coupling partner:

Vinyl Stannanes: The coupling of this compound with vinyl stannanes exhibits limitations, particularly at the 2- and 4-positions of the quinolizinium ring. Reactions involving this compound and vinyl stannanes often result in low yields or fail to occur, potentially due to competitive nucleophilic attack at these highly reactive positions thieme-connect.decore.ac.uk. For instance, attempts to couple tributylvinylstannane with this compound have yielded low amounts (10–22%) of the desired vinyl-substituted products core.ac.uk. However, coupling at the 1- and 3-positions of bromoquinolizinium salts with vinyl stannanes has shown moderate success, with yields reported in the range of 22–55% thieme-connect.de.

Ethynyl (B1212043) Stannanes: The Stille coupling of bromoquinolizinium derivatives with ethynyl stannanes, such as tributyl(phenylethynyl)stannane, proceeds efficiently to afford alkynylquinolizinium derivatives. These reactions typically yield products in moderate to very good yields, ranging from 35% to 91% thieme-connect.de.

Aryl and Heteroaryl Stannanes: The coupling of bromoquinolizinium derivatives with aryl and heteroaryl stannanes is generally the most versatile and successful application of the Stille reaction in this context. With only a few exceptions, various bromoquinolizinium salts react with aryl- and heteroaryl stannanes (e.g., tributyl(phenyl)stannane, tributyl(2-furyl)stannane, tributyl(2-thienyl)stannane, 2-(tributylstannyl)pyridine) to produce the corresponding biaryl or heteroaryl-substituted quinolizinium compounds in moderate to very good yields thieme-connect.de.

Table 1: Scope and Limitations of Stille Coupling with this compound Derivatives

Organostannane TypeTypical Coupling Partner ExamplesReactivity/Yields with this compoundNotes
Vinyl Stannanes TributylvinylstannaneLow yields (10–22%) or no reaction at 2-pos.Coupling at 1- and 3-positions shows moderate yields (22–55%). Competitive attack at 2- and 4-positions is a significant limitation. thieme-connect.decore.ac.uk
Ethynyl Stannanes Tributyl(phenylethynyl)stannaneModerate to very good yields (35–91%)Efficient formation of alkynylquinolizinium derivatives. thieme-connect.de
Aryl Stannanes Tributyl(phenyl)stannaneModerate to very good yieldsVersatile and efficient coupling to form biarylquinolizinium derivatives. thieme-connect.de
Heteroaryl Stannanes Tributyl(2-furyl)stannane, 2-(tributylstannyl)pyridineModerate to very good yieldsHighly effective for introducing heteroaryl moieties onto the quinolizinium core. thieme-connect.de

Compound Name List:

this compound

2-Hydroxyquinolizinium

2-Bromo-1-hydroxyquinolizinium

Organostannanes (general class)

Tributylvinylstannane

Tributyl(phenylethynyl)stannane

Tributyl(phenyl)stannane

Tributyl(2-furyl)stannane

2-(Tributylstannyl)pyridine

Stille Coupling Reactions with Organostannanes

Optimization of Catalytic Systems and Reaction Conditions

The efficiency and selectivity of reactions involving this compound are highly dependent on the careful selection and optimization of catalytic systems and reaction conditions. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, typically require precise tuning of parameters to achieve high yields and minimize side reactions. Key factors include the choice of palladium precursor, supporting ligands, base, solvent, temperature, and reaction time tcichemicals.com. For instance, the optimization of Suzuki-Miyaura couplings often involves screening various phosphine (B1218219) ligands (e.g., PPh₃, bulky biaryl phosphines) or N-heterocyclic carbenes (NHCs) to enhance catalyst stability and reactivity tcichemicals.com. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are commonly employed to facilitate transmetalation tcichemicals.comwikipedia.org. Solvents can range from polar aprotic solvents like DMF or dioxane to biphasic systems or even aqueous media, depending on the specific coupling partners and catalyst system wikipedia.orgresearchgate.net. Optimization studies typically involve systematically varying these parameters to identify the conditions that provide the highest yield and purity for the desired product nih.govmicromeritics.com.

Suzuki-Miyaura Coupling Reactions with Organoboronates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, involving the palladium-catalyzed reaction between an organohalide (or pseudohalide) and an organoboron species, such as boronic acids or boronate esters tcichemicals.comwikipedia.orgscirp.org. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 2-position of the quinolizinium ring. The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation where the organic group from the boron compound is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst wikipedia.orgscirp.org.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Aryl/Heteroaryl Halides

Organohalide TypeOrganoboron SpeciesCatalyst System (Pd source + Ligand)BaseSolvent(s)Temperature (°C)Yield (%)References
Aryl BromideArylboronic AcidPd(OAc)₂ / PPh₃K₂CO₃Water / Isopropanol80-12080-95 researchgate.netresearchgate.net
2-HalopyridineArylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃Aqueous Isopropanol80-10080-90 researchgate.net
Aryl BromideArylboronic AcidPd(PPh₃)₄t-BuOKTHF / Toluene10070-93 chemrxiv.org
Aryl HalideArylboronic AcidNi(COD)₂ / LigandK₂CO₃DMF / Water80-10086-95 tcichemicals.comresearchgate.net

Note: Conditions are representative for similar bromo-heterocyclic systems and aryl halides, applicable in principle to this compound.

Comparative Analysis with Stille Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is often compared with the Stille coupling, another prominent palladium-catalyzed cross-coupling reaction that utilizes organostannanes (tin compounds) as nucleophilic partners scirp.orguwindsor.caorganic-chemistry.org. Both reactions are highly versatile for C-C bond formation, offering broad substrate scope and good functional group tolerance scirp.orguwindsor.calibretexts.org. However, key differences exist:

Reagents: Suzuki coupling employs organoboron compounds, which are generally less toxic and more environmentally benign than the organostannanes used in Stille coupling scirp.orgorganic-chemistry.org. The tin byproducts from Stille reactions can also be problematic due to their toxicity and difficulty in removal organic-chemistry.org.

Reaction Conditions: While both reactions proceed under mild conditions, Suzuki couplings often exhibit greater tolerance to water and air, making them more amenable to large-scale synthesis and greener chemistry protocols wikipedia.orgscirp.org.

Scope and Selectivity: Stille coupling is renowned for its high selectivity and effectiveness with highly functionalized molecules uwindsor.ca. However, advancements in Suzuki coupling have significantly narrowed this gap, with many modern protocols achieving comparable or superior results scirp.orgorganic-chemistry.org.

For the formation of C-C bonds on the quinolizinium scaffold, the Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of boron reagents and the increasing development of efficient protocols in aqueous media scirp.orgorganic-chemistry.org.

Table 2: Comparative Analysis of Suzuki-Miyaura vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophilic Partner Organoboron compounds (boronic acids, esters, etc.)Organostannanes (stannanes)
Toxicity Generally low; boron reagents are less toxic than tin.Higher; organostannanes and byproducts are toxic.
Byproducts Borate salts; generally easier to remove.Tin halides/organotins; can be difficult to remove.
Reaction Medium Tolerant of water, biphasic systems.Typically requires anhydrous organic solvents.
Functional Group Tolerance High.Very high; effective for highly functionalized molecules.
Catalyst Palladium complexes.Palladium complexes.
Applications Pharmaceuticals, agrochemicals, materials science.Complex molecule synthesis, natural products.
References tcichemicals.comwikipedia.orgscirp.orguwindsor.caorganic-chemistry.org uwindsor.caorganic-chemistry.orglibretexts.org
Functionalization with Organotrifluoroborates in Aqueous Media

Organotrifluoroborates, particularly potassium organotrifluoroborates, have emerged as valuable coupling partners in Suzuki-Miyaura reactions due to their enhanced stability towards various reagents and functional groups compared to traditional boronic acids tcichemicals.com. Their use in aqueous media is particularly attractive, aligning with green chemistry principles by reducing reliance on volatile organic solvents and simplifying workup procedures wikipedia.orgresearchgate.netmdpi.com. These conditions can lead to improved reaction rates and yields, especially when combined with appropriate palladium catalysts and ligands designed for aqueous environments tcichemicals.commdpi.com. Cyclic triolborate derivatives have also shown promise, sometimes improving reaction rates over boronic acids mdpi.com. The application of these methodologies to this compound would enable efficient functionalization under mild, environmentally friendly conditions.

Table 3: Functionalization with Organotrifluoroborates in Aqueous Media

Coupling Partner TypeCatalyst System (Pd source + Ligand)BaseSolvent(s)Temperature (°C)Yield (%)NotesReferences
OrganotrifluoroboratePd(OAc)₂ / TPPTSK₂CO₃Water80-10080-90TPPTS is a water-soluble ligand; functionalization of amino acids with arylboronic acids in aqueous media. tcichemicals.commdpi.com
OrganotrifluoroboratePd(OAc)₂ / PPh₃Na₂CO₃Water120 (microwave)80-90Microwave irradiation can accelerate reactions; effective for coupling arylboronic acids with iodo-deoxyuridine. researchgate.net
OrganotrifluoroboratePd(PPh₃)₄t-BuOKTHF/Water10070-93t-BuOK is a key base for activating certain boron species; other bases were found ineffective for some cyclopropylboron compounds. chemrxiv.org

Palladium-Catalyzed Homocoupling Reactions to Form Biquinolizinium Salts

Palladium-catalyzed homocoupling reactions provide a direct route to symmetrical dimeric structures by coupling two molecules of an organohalide researchgate.net. For this compound, this process would involve the dimerization of two molecules, leading to the formation of a biquinolizinium salt where two quinolizinium units are linked, likely through a C-C bond at the former C-Br positions. Such reactions typically employ palladium catalysts, often in the presence of ligands and sometimes oxidants or specific bases, under controlled conditions researchgate.netrsc.orgresearchgate.netnih.gov. For instance, homocoupling of aryl halides can be achieved using palladium catalysts with various ligands and bases, often in solvents like PEG or DMF/water mixtures researchgate.net. The mechanism can involve oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination to form the biaryl product scirp.orgnih.gov.

Table 4: Palladium-Catalyzed Homocoupling Conditions for Aryl Halides

Organohalide TypeCatalyst System (Pd source + Ligand)BaseSolvent(s)Temperature (°C)Product TypeYield (%)References
Aryl BromidePd/CK₂CO₃PEG80-100Biaryl70-90 researchgate.net
2-BromobenzamidePd-PVP nanoparticlesK₂CO₃H₂O:DMA100Phenanthridinone76-95 researchgate.net
Arylboronic AcidPd(0) complexO₂N/AN/ASymmetrical BiarylN/A nih.gov

Note: These conditions are generalized for aryl halide homocoupling and would require specific adaptation for this compound.

Other Transformation Pathways

Beyond direct cross-coupling and homocoupling reactions at the C-Br bond, the quinolizinium system offers other potential avenues for chemical modification.

Reactions Involving Quinoline (B57606) Moiety Transformations

The quinoline moiety within the quinolizinium framework possesses inherent reactivity that can be exploited for further functionalization. While specific transformations directly targeting the quinoline portion of this compound are not extensively detailed in the provided literature snippets, general reactivity patterns of quinolines can be considered. These include electrophilic aromatic substitution (EAS) on the electron-richer rings, nucleophilic aromatic substitution (SNAr) under specific conditions, or reactions involving the nitrogen atom. However, the electron-deficient nature of the quinolizinium system, due to its fused ring structure and positive charge, can significantly influence these reactions, potentially deactivating the ring towards EAS or promoting nucleophilic attack at specific positions. Research into quinoline derivatives often focuses on their synthesis and biological activities, such as antiproliferative properties nih.govmums.ac.ir, rather than direct transformations of the core quinoline structure in complex fused systems like quinolizinium. Therefore, detailed mechanistic studies or specific examples of quinoline moiety transformations on this compound are less prevalent in the general overview of its reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of quinolizinium (B1208727) derivatives offer characteristic signals that confirm the presence of the fused heterocyclic ring system. The quaternary nitrogen atom in the quinolizinium core significantly influences the chemical shifts of adjacent protons and carbons, typically causing them to appear at lower field (higher ppm values) chegg.com.

Representative ¹H NMR chemical shifts for various quinolizinium and related benzoquinolizinium systems often show aromatic protons resonating in the δ 7.0–10.5 ppm range, with signals corresponding to protons closer to the positively charged nitrogen atom generally appearing further downfield researchgate.netspectrabase.comwiley-vch.de. For example, in naphthoquinolizinium derivatives, protons at positions like 5, 6, and 2 of the quinolizinium core have been reported in the δ 8.16–8.47 ppm range researchgate.net. Similarly, in benzo[b]quinolizinium systems, protons on the charged ring can be found as far downfield as δ 10.40 ppm wiley-vch.de.

¹³C NMR spectra reveal signals for the aromatic carbons, typically spanning the δ 115–155 ppm range, with carbons directly bonded to the quaternary nitrogen or those in electron-deficient positions appearing at lower field researchgate.netspectrabase.com. The specific chemical shifts are highly dependent on the substitution pattern and the extent of π-conjugation researchgate.netspectrabase.comwiley-vch.de.

While direct NMR data for 2-Bromoquinolizinium is not extensively detailed in the provided literature, the presence of a bromine atom at the 2-position would be expected to influence the chemical shifts of nearby protons and carbons. For instance, a proton at the 2-position in an unsubstituted quinolizinium system would likely be observed at a specific chemical shift; its replacement by bromine would cause this signal to disappear and potentially cause minor shifts in adjacent proton and carbon resonances due to inductive effects. Literature suggests that bromination can affect specific proton signals, such as the disappearance of a signal attributed to a 2-proton upon bromination in related systems thieme-connect.de. Coupling constants (J values), such as ³J and ⁴J, are also critical for assigning proton signals based on neighboring protons and confirming structural connectivity researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Quinolizinium Derivatives

Compound Class / Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Citation
Quinolizinium Core (general)7.0–10.5 (aromatic)115–155 (aromatic carbons) chegg.comresearchgate.netspectrabase.comwiley-vch.de
Naphthoquinolizinium (e.g., H-2, H-5, H-6)~8.16–8.47~127.2 (C-2) researchgate.net
Benzo[b]quinolizinium (e.g., H-1, H-4, H-6, H-10)~8.58–10.40~122.5–140.0 wiley-vch.de
Acridizinium (general aromatic protons)~7.06–9.88~116–153 spectrabase.com

Note: The data presented are representative of various quinolizinium and related systems. Specific values for this compound would require direct experimental measurement.

Two-dimensional (2D) NMR techniques are vital for unambiguously assigning signals and confirming the connectivity within complex molecules like quinolizinium derivatives acs.org. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial information:

COSY: Reveals through-bond correlations between ¹H nuclei, establishing ¹H-¹H coupling networks. This helps in identifying adjacent protons in the quinolizinium ring system.

HSQC: Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

The use of these advanced NMR techniques, often processed with specialized software like ACD/NMR Processor researchgate.net, is essential for the rigorous structural elucidation of newly synthesized quinolizinium compounds, including those with halogen substituents like this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing insights into functional groups and molecular structure.

Infrared (IR) spectroscopy is routinely employed to identify functional groups present in a molecule mdpi.com. For quinolizinium derivatives, IR spectra typically exhibit characteristic absorption bands. The aromatic nature of the quinolizinium core leads to C-H stretching vibrations, usually observed above 3000 cm⁻¹ (specifically, sp² C-H stretches are found between 3100-3000 cm⁻¹) chegg.comlibretexts.org. Aromatic ring vibrations, including C=C and C=N stretching, commonly appear in the fingerprint region between 1600 and 1400 cm⁻¹ mdpi.comlibretexts.org.

While the C-Br stretching vibration is typically found in the far-IR region (below 700 cm⁻¹) and may not be readily observed with standard mid-IR instruments, the presence of the bromine atom can subtly influence the vibrational modes of the quinolizinium ring, potentially causing shifts in the positions and intensities of other characteristic bands libretexts.org. IR spectroscopy serves as a valuable method for confirming the identity and purity of synthesized quinolizinium salts, with instruments like the Bruker Tensor II FTIR spectrometer commonly used for data acquisition acs.orgresearchgate.netamazonaws.com.

Table 2: Characteristic IR Absorption Ranges for Aromatic Heterocycles

Vibration TypeTypical Range (cm⁻¹)Assignment
C-H Stretch (aromatic, sp²)3100–3000Aromatic ring C-H stretching
C=C/C=N Stretch (in-ring)1600–1400Aromatic ring stretching modes
C-H Bend (out-of-plane)900–675Aromatic ring C-H bending
C-Br Stretch< 700 (far-IR)C-Br stretching (may not be observed in mid-IR)

Note: These are general ranges for aromatic systems. Specific absorptions for this compound would require experimental data.

Raman spectroscopy provides complementary vibrational information to IR spectroscopy, relying on the inelastic scattering of light and offering high resolution. It is particularly effective for identifying unique molecular fingerprints, aiding in structural confirmation and distinguishing between similar compounds. For quinolizinium systems, Raman spectra would reveal characteristic bands associated with ring stretching and breathing modes, as well as C-H vibrations. The presence of a bromine substituent can influence these vibrational modes, potentially altering Raman frequencies and intensities. While specific Raman data for this compound is not detailed here, the technique is generally applied to organic molecules for detailed vibrational analysis.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic structure of quinolizinium derivatives, characterized by their extended π-conjugated systems, results in distinct absorption and emission properties in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.

UV-Vis absorption spectroscopy probes electronic transitions, typically from the ground state to excited states, providing information about the chromophore. Quinolizinium derivatives exhibit characteristic absorption bands in the UV-Vis range, with the exact wavelengths (λmax) and intensities (molar absorptivity) being sensitive to structural modifications and substituents chegg.com. For example, extended quinolizinium-fused corannulene (B50411) derivatives have shown absorption maxima around 310–315 nm researchgate.net. Other quinolizinium salts have absorption bands near 329 nm in ethanol (B145695) amazonaws.com, while substituted benzo[b]quinolizinium derivatives can display absorption maxima at longer wavelengths, with solvatochromic effects observed in some cases acs.org. The introduction of a bromine atom at the 2-position is expected to cause subtle shifts in these absorption bands due to its electronic and steric effects.

Many quinolizinium compounds are also fluorescent, emitting light after excitation. Fluorescence spectroscopy characterizes these emission properties, including emission maxima (λem) and quantum yields (Φf). Some quinolizinium ionic liquids have demonstrated exceptionally high fluorescence quantum yields (exceeding 99%) with emission maxima around 334 nm in solution amazonaws.com. Other derivatives have shown fluorescence bands in the range of 452–529 nm, depending on the nature of substituents acs.org. The fluorescence behavior of this compound would be influenced by the electronic perturbations caused by the bromine atom on the π-system.

Table 3: Representative UV-Vis Absorption and Fluorescence Data for Quinolizinium Derivatives

Compound Class / DerivativeSolventλabs (nm)λem (nm)Φf (%)Citation
Quinolizinium Salts (general)Ethanol~329~334>99 amazonaws.com
Extended Quinolizinium-fused CorannulenesCH₂Cl₂310–315Not specifiedNot specified researchgate.net
9-(N,N-dimethylaminophenyl)benzo[b]quinoliziniumCH₂Cl₂~507Not specifiedNot specified acs.org
9-Arylbenzo[b]quinolizinium (general)WaterVaries (e.g., ~452–529 for emission)VariesNot specified acs.org

Note: The data presented are for various quinolizinium derivatives. Specific UV-Vis and fluorescence data for this compound would depend on experimental measurements.

Compound List

Analysis of Electronic Transitions and Absorption Maxima

The electronic transitions within this compound are primarily studied using UV-Visible absorption spectroscopy. These transitions correspond to the excitation of electrons from lower energy levels to higher energy levels upon absorption of light. Research indicates that this compound exhibits distinct absorption features in the UV-Vis spectrum. Specifically, it displays a broad, low-intensity absorption band centered around 20,000 cm⁻¹ (approximately 500 nm), which is characterized by two peaks. Additionally, a high-intensity absorption band is observed in the range of 30,000 to 40,000 cm⁻¹ (approximately 333 to 250 nm), featuring a prominent shoulder at approximately 32,000 cm⁻¹ (around 312.5 nm) researchgate.net. These spectral features are indicative of π → π* transitions, which are typically allowed and result in strong absorption matanginicollege.ac.in. The precise wavelengths of maximum absorption (λ_max) are influenced by the extent of conjugation within the molecule and the nature of the solvent matanginicollege.ac.in. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), often complement experimental data by assigning these observed absorption bands to specific electronic transitions researchgate.net.

Table 1: Absorption Characteristics of this compound

Spectral FeatureApproximate Wavenumber (cm⁻¹)Approximate Wavelength (nm)IntensityNotes
Band 1 (low intensity, two peaks)~20,000~500LowCentered around this value
Band 2 (high intensity)~32,000~312.5HighProminent shoulder
Band 3 (high intensity)30,000 - 40,000333 - 250HighBroad absorption range

Characterization of Fluorescence Emission Properties and Quantum Yields

Fluorescence spectroscopy provides insights into the light-emitting capabilities of this compound. When a molecule absorbs a photon and subsequently emits a photon, it is known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φ), defined as the ratio of the number of photons emitted to the number of photons absorbed evidentscientific.comlibretexts.orghoriba.com. Quantum yields typically range from 0 to 1 evidentscientific.com. Factors such as molecular structure, the presence of functional groups, and the surrounding chemical environment can significantly influence both the intensity and the spectral profile of fluorescence emission libretexts.org. While specific fluorescence emission maxima (λ_em) and quantum yield values for this compound were not detailed in the provided search snippets, the general principles of fluorescence characterization involve measuring these parameters to understand the molecule's potential as a fluorophore.

Investigation of Solvatochromic Effects in Quinolizinium-Based Dyes

Solvatochromism refers to the phenomenon where the absorption or emission spectra of a compound change in response to variations in solvent polarity niscpr.res.inbsu.edu. This effect arises from differences in the stabilization of the molecule's ground and excited electronic states by solvents of different polarities niscpr.res.innih.gov. A shift to longer wavelengths (red or bathochromic shift) typically indicates that the excited state is more polar than the ground state and is better stabilized by polar solvents. Conversely, a shift to shorter wavelengths (blue or hypsochromic shift) suggests that the ground state is more polar or that polar solvents destabilize the excited state relative to the ground state bsu.edunih.govsapub.org. For quinolizinium-based dyes, solvatochromic studies are crucial for understanding their behavior in different media. While specific data for this compound is not detailed, related pyridinium (B92312) systems have shown negative solvatochromism, implying that their ground states are more polar than their excited states nih.gov. This effect can be further modulated by specific solute-solvent interactions, such as hydrogen bonding sapub.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid nih.govazolifesciences.com. This method involves diffracting X-rays off a crystal, generating a diffraction pattern that, when analyzed, reveals the molecular and crystal structure nih.gov.

Electrochemical Characterization

Determination of Reduction Potentials and Correlation with Electron-Accepting Behavior

The electrochemical properties of organic molecules, particularly their reduction potentials, are crucial for understanding their behavior as electron acceptors. For compounds like this compound, these potentials provide quantitative insight into their ability to gain electrons, a key characteristic for applications in areas such as organic electronics, catalysis, and redox-active materials. The primary electrochemical technique employed for determining these properties is cyclic voltammetry (CV).

Cyclic voltammetry involves sweeping the potential of a working electrode across a range of values while monitoring the resulting current. This technique allows for the investigation of redox processes, including reductions and oxidations, occurring at the electrode surface. A typical cyclic voltammogram displays current as a function of applied potential. For a reversible redox couple, characteristic peaks representing the reduction and oxidation processes are observed. The formal reduction potential (E°') of a species can be determined from the midpoint between the cathodic (reduction) and anodic (oxidation) peak potentials asdlib.orglibretexts.org.

The electron-accepting behavior of a compound is directly related to its reduction potential. Generally, a more positive reduction potential indicates a greater thermodynamic driving force for accepting electrons, signifying a stronger electron acceptor libretexts.orgalanearhart.org. By measuring the reduction potentials of this compound, researchers can quantitatively assess its electron-accepting strength relative to other compounds.

While quinolizinium systems, in general, have been explored for their potential as electron acceptor units in various functional materials researchgate.net, specific quantitative electrochemical data, including reduction potentials for this compound, were not found in the available search results. Studies on related bromoquinolizinium salts have utilized cyclic voltammetry to investigate their electrochemical properties scispace.com, suggesting that such investigations are relevant to this class of compounds. The presence of the bromine substituent and the positively charged quinolizinium core are expected to influence the electron density distribution and, consequently, the redox behavior of the molecule. Further electrochemical studies, such as detailed cyclic voltammetry experiments under various conditions (e.g., different solvents, supporting electrolytes, and scan rates), would be necessary to precisely determine the reduction potentials of this compound and to establish a clear correlation with its electron-accepting capabilities.

Computational Chemistry and Theoretical Insights into 2 Bromoquinolizinium

Quantum Chemical Calculation Methods

Quantum chemical calculations are vital for predicting the behavior and properties of molecules like quinolizinium (B1208727). Various ab initio and density functional theory (DFT) methods are employed to obtain accurate electronic and structural information.

Density Functional Theory (DFT) has emerged as a predominant method in computational chemistry due to its favorable balance between accuracy and computational cost. For quinolizinium systems, DFT, particularly using functionals like B3LYP, has been extensively applied to investigate their electronic and molecular structures nih.govacs.orgionike.comresearchgate.netpolyu.edu.hkresearchgate.netresearchgate.netresearchgate.netaimspress.com. These studies often utilize basis sets such as 6-311G(d,p) or 6-311G(2d,p) to achieve reliable results nih.govacs.orgresearchgate.netresearchgate.netaimspress.com.

DFT calculations are instrumental in determining key electronic properties, including the distribution of frontier molecular orbitals (HOMO and LUMO), predicting UV-Vis absorption spectra, and optimizing molecular geometries nih.govacs.orgionike.compolyu.edu.hkresearchgate.netresearchgate.netresearchgate.netaimspress.com. For instance, studies on extended quinolizinium-fused corannulene (B50411) derivatives employed the B3LYP/6-311G(2d,p) level of theory to analyze their electronic characteristics and geometries, revealing how the incorporation of nitrogen cations influences these properties nih.govacs.orgresearchgate.net. Similarly, investigations into benzo[c]quinolizinium and its analogues have utilized DFT to understand their electronic nature and to assign spectroscopic signals, with the computational results often validated against experimental data researchgate.net. DFT is also employed to elucidate reaction mechanisms, such as the formation of quinolizinium cations researchgate.net.

In addition to DFT, Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are valuable quantum chemical methods. HF, a foundational method, provides a mean-field approximation to the electronic structure, while MP2, a post-HF method, incorporates electron correlation effects, often leading to more accurate predictions of molecular energies and properties chemrxiv.orgwikipedia.org.

Studies have combined DFT with HF and MP2 calculations to gain a more comprehensive understanding of quinolizinium systems, particularly for applications requiring higher accuracy, such as in nonlinear optical (NLO) materials researchgate.netresearchgate.net. For example, MP2 calculations, often with basis sets like 6-311G(d,p), have been used in the conformational analysis of related quinolizidine (B1214090) derivatives, providing insights into their flexibility and preferred arrangements nih.gov. Investigations into the molecular and crystal structures of benzo[c]quinolizinium salts have compared DFT results with those obtained from MP2 calculations, demonstrating the utility of these methods in structural elucidation researchgate.net. The application of MP2 is particularly beneficial for capturing electron correlation, which is crucial for accurately describing the electronic interactions within conjugated systems like quinolizinium chemrxiv.orgwikipedia.org.

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity, electronic transitions, and optical properties.

The HOMO-LUMO energy gap is a key descriptor derived from quantum chemical calculations that directly influences a molecule's electronic and optical behavior, including its absorption and emission spectra nih.govacs.orgionike.compolyu.edu.hkresearchgate.netresearchgate.netaimspress.comresearchgate.net. For quinolizinium derivatives, calculated HOMO-LUMO gaps are often correlated with experimental UV-Vis absorption maxima and fluorescence characteristics nih.govacs.orgionike.compolyu.edu.hkresearchgate.net. For instance, studies on extended quinolizinium-fused corannulenes have shown that the introduction of nitrogen cations leads to reduced optical energy gaps, causing a bathochromic shift in their absorption spectra nih.govacs.orgresearchgate.net. The HOMO-LUMO gap can be tuned through chemical functionalization, thereby modulating the photophysical properties of quinolizinium derivatives polyu.edu.hk. Theoretical estimations for the parent quinolizinium cation suggest a HOMO-LUMO gap of approximately 4.15 eV ionike.com. Generally, a smaller HOMO-LUMO gap is associated with enhanced charge transfer capabilities and a greater potential for applications in nonlinear optics and optoelectronics researchgate.net.

Quinolizinium cations are recognized for their intrinsic electron-accepting properties, which are often amplified by the presence of positively charged nitrogen centers within the conjugated system nih.govacs.orgresearchgate.netresearchgate.net. These electron-accepting capabilities are reflected in their low-lying LUMO energy levels and accessible reduction potentials nih.govacs.orgresearchgate.netresearchgate.net. For example, extended quinolizinium-fused corannulenes exhibit significantly lower first reduction potentials compared to their pyridine (B92270) analogues, indicating a more pronounced electron-accepting character nih.govacs.orgresearchgate.net. Calculated LUMO energies for these systems typically fall within the range of -3.72 eV to -4.27 eV nih.govacs.orgresearchgate.net.

Aromaticity, a measure of enhanced stability due to delocalized π-electron systems, is assessed using computational indices such as Nuclear Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) plots nih.govresearchgate.net. NICS calculations performed on quinolizinium-fused corannulenes have indicated aromatic character in certain rings, while others, particularly those adjacent to the cationic nitrogen, might exhibit weak antiaromaticity nih.govresearchgate.net. ACID plots often reveal diatropic ring currents, signifying global aromaticity across the extended π-conjugated framework nih.govresearchgate.net. The fundamental criteria for aromaticity include being cyclic, planar, fully conjugated, and adhering to Hückel's rule (possessing 4n+2 π electrons) libretexts.orglibretexts.orgsaskoer.caopenaccessjournals.com.

Theoretical Prediction of Molecular Geometry and Conformational Preferences

The precise arrangement of atoms within a molecule, its geometry, and its preferred spatial orientations (conformations) significantly influence its physical and chemical properties. Computational methods, primarily DFT, are employed to predict and optimize these structural aspects of quinolizinium systems nih.govacs.orgresearchgate.netresearchgate.net.

Experimental data obtained from X-ray crystallography of related quinolizinium salts are frequently compared with DFT and MP2 calculated structures to validate the theoretical models and provide insights into solid-state arrangements researchgate.net. For instance, the parent quinolizinium cation (C9H8N+) has been reported as planar based on X-ray diffraction studies of its hexafluorophosphate (B91526) salt wikipedia.org. In the case of more complex structures like extended quinolizinium-fused corannulenes, DFT calculations have been used to determine inversion barriers and analyze unique packing arrangements, such as the "windmill-like" structures observed in the solid state nih.govacs.orgresearchgate.net. An example includes a calculated inversion barrier of 14.0 kcal/mol for one such curved system nih.govacs.orgresearchgate.net. Furthermore, conformational analysis using methods like MP2/6-311G(d,p) has been applied to related quinolizidine derivatives to investigate molecular flexibility and identify preferred conformational states nih.gov.

Compound List

2-Bromoquinolizinium

Quinolizinium

Extended Quinolizinium-fused corannulenes (e.g., 10, 11a, 11b, 12a, 12b)

Benzo[c]quinolizinium

Reaction Mechanism Studies through Computational Modeling and Reaction Pathway Analysis

Computational modeling, primarily using Density Functional Theory (DFT), plays a vital role in elucidating the intricate mechanisms of chemical reactions involving quinolizinium derivatives. These studies aim to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of how these compounds are formed and how they react.

DFT calculations have been employed to investigate various transformations related to the quinolizinium core. For instance, studies have explored the mechanisms of gold-catalyzed reactions that lead to the formation of quinolizinium compounds, including those involving alkynes and aryldiazonium salts rsc.orgresearchgate.net. These investigations often involve analyzing elementary steps such as oxidative addition, carbene formation, and cyclization, guided by computed energy profiles researchgate.net. Furthermore, computational methods have been utilized to understand the mechanisms behind the formation of quinolizinium cations, offering insights into the cyclization processes that build the heterocyclic framework vanderbilt.eduresearchgate.net. The analysis of reaction pathways can also shed light on the regioselectivity of C-C bond activations and subsequent annulations that yield substituted quinolizinium salts nih.gov. By simulating these processes, researchers can propose detailed reaction mechanisms and identify key intermediates, which aids in optimizing synthetic routes and predicting the outcomes of new reactions vanderbilt.eduresearchgate.netresearchgate.netbeilstein-journals.org.

Non-Linear Optical (NLO) Properties Theoretical Evaluation for Quinolizinium Chromophores

The quinolizinium cation, with its delocalized positive charge and extended π-system, serves as a potent electron-accepting unit in the design of organic chromophores for non-linear optical (NLO) applications. Theoretical evaluations, predominantly through DFT and Time-Dependent DFT (TD-DFT) calculations, are instrumental in predicting and understanding the NLO response of these systems.

Research has focused on constructing donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures where the quinolizinium moiety acts as the acceptor researchgate.netresearchgate.net. These studies aim to correlate molecular structure with NLO properties, such as the first hyperpolarizability (β), by examining charge transfer characteristics within the molecule researchgate.netresearchgate.netmdpi.comrsc.orgscielo.org.mx. Theoretical calculations typically involve determining molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and energy gaps, as these parameters significantly influence the NLO response mdpi.comscielo.org.mxacs.orgnih.govnih.gov. For example, a smaller energy gap often correlates with enhanced NLO activity.

While specific NLO data for this compound itself is not detailed in the provided snippets, studies on related quinolizinium derivatives and fused systems highlight the potential. For instance, theoretical calculations on quinolizinium-fused corannulene derivatives have revealed insights into their electronic structure, with reported inversion barriers and HOMO/LUMO energy level shifts due to the incorporation of the cationic nitrogen atoms acs.orgnih.gov. These findings underscore the utility of computational methods in designing quinolizinium-based chromophores with tunable NLO properties for photonic devices.

PropertyValueMethod/ContextReference
Inversion Barrier14.0 kcal/molDFT calculations (for a curved derivative) acs.orgnih.gov
HOMO Energy (example)-6.37 eVDFT calculations (for a curved derivative) acs.org
LUMO Energy (example)-3.77 eVDFT calculations (for a curved derivative) acs.org
Energy Gap (example)2.60 eVDFT calculations (for a curved derivative) acs.org
Fluorescence Quantum Yield9–13%Experimental (for curved derivatives) acs.orgnih.gov

Chirality and Formation Energy Calculations for Biquinolizinium Derivatives

The synthesis and theoretical characterization of biquinolizinium salts have revealed interesting aspects related to their stereochemistry and energetic stability. Specifically, computational studies have been employed to investigate the chirality and formation energies of these dicationic systems.

The synthesis of biquinolizinium dications, often achieved through palladium-catalyzed homocoupling reactions of corresponding bromoquinolizinium bromides, has provided access to novel structures acs.orgnih.gov. Theoretical calculations have demonstrated that certain biquinolizinium dications, such as the 1,1'- and 4,4'-biquinolizinium isomers, possess inherent chirality acs.orgnih.gov. This means these molecules can exist as non-superimposable mirror images (enantiomers). Furthermore, theoretical analyses have indicated that the 4,4'-biquinolizinium dication exhibits a high energy of formation. This high formation energy is a significant factor that may limit or preclude its experimental synthesis, providing a theoretical basis for its elusive nature acs.orgnih.gov. While direct formation energy calculations for this compound are not detailed here, the study of biquinolizinium derivatives highlights the importance of computational approaches in predicting structural stability and stereochemical properties.

Compound List:

this compound

Quinolizinium

Biquinolizinium

Benzo[c]quinolizinium

Benzo[b]quinolizinium

Benzo[a]quinolizinium

Spirooxazine–quinolizinium conjugates

Quinolizinium-fused corannulene derivatives

Advanced Applications of 2 Bromoquinolizinium in Chemical Research

Reagents in Organic Synthesis and Functionalization

As a synthetic intermediate, 2-bromoquinolizinium serves as a foundational building block for more complex molecular architectures. The presence of the bromine atom at the 2-position provides a reactive handle for introducing diverse functional groups onto the quinolizinium (B1208727) core, facilitating the exploration of structure-property relationships in newly synthesized compounds.

The this compound cation is an excellent precursor for generating a variety of substituted quinolizinium derivatives through palladium-catalyzed cross-coupling reactions. Methodologies such as the Stille, Suzuki-Miyaura, and Sonogashira couplings have been successfully employed to functionalize the quinolizinium scaffold. thieme-connect.deresearchgate.netresearchgate.neterowid.org

The Stille coupling reaction, which utilizes organostannane reagents, has proven effective for creating C-C bonds at the 2-position of the quinolizinium ring. This reaction can introduce aryl, heteroaryl, alkynyl, and vinyl groups. thieme-connect.deerowid.org Similarly, the Suzuki-Miyaura coupling, which uses organoboron compounds like boronic acids or organotrifluoroborates, is a powerful and often greener alternative for forging new aryl-aryl and vinyl-aryl bonds. researchgate.netcore.ac.uk The use of potassium organotrifluoroborates, in particular, has been shown to be an efficient method for the functionalization of bromoquinolizinium salts in aqueous media. researchgate.netcore.ac.uk

For the synthesis of alkynyl-substituted quinoliziniums, the Sonogashira coupling is the method of choice, reacting this compound with terminal alkynes in the presence of palladium and copper co-catalysts. thieme-connect.delibretexts.org These reactions are instrumental in extending the π-conjugated system of the quinolizinium core, which is crucial for tuning its photophysical properties. However, it is noted that coupling reactions at the 2- and 4-positions of the quinolizinium ring can sometimes result in low yields due to competitive nucleophilic addition at these highly reactive sites. thieme-connect.de

Table 1: Examples of Cross-Coupling Reactions with this compound

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
Stille Organostannane (e.g., R-SnBu₃) Pd(0)/CuI Aryl-, Heteroaryl-, Alkynyl-Quinolizinium
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂) Pd(0) / Base Aryl-, Vinyl-Quinolizinium

The functionalization of this compound is a key strategy for advanced carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation. These reactions are fundamental to constructing complex organic molecules from simpler precursors.

Carbon-Carbon Bond Formation: Palladium-catalyzed reactions are the primary tools for C-C bond formation using this compound.

Arylations and Vinylations: The Suzuki-Miyaura and Stille couplings are the most versatile methods for creating C(sp²)–C(sp²) bonds, linking aryl or vinyl groups to the quinolizinium core. researchgate.netcore.ac.uk The Heck reaction, which couples the aryl bromide with an alkene, also provides a pathway to vinyl-substituted quinoliziniums, although its application can be limited by side reactions. vedantu.com

Alkynylations: The Sonogashira coupling is the definitive strategy for forming C(sp²)–C(sp) bonds, directly attaching an alkyne moiety to the quinolizinium system. thieme-connect.deorganic-chemistry.org These alkynyl derivatives are valuable intermediates for further transformations or as components in conjugated materials.

Carbon-Heteroatom Bond Formation: While C-C coupling is more extensively documented, the formation of carbon-heteroatom bonds is also a critical application.

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a standard method for C-N bond formation in modern organic synthesis. numberanalytics.comsigmaaldrich.comtcichemicals.com This reaction can be applied to this compound to introduce amino substituents. Additionally, nucleophilic aromatic substitution can occur, where an amine directly displaces the bromide, as seen in the reaction of this compound bromide with 3,4-dichloroaniline (B118046). researchgate.net

C-O Bond Formation: The synthesis of alkoxy or aryloxy quinolizinium derivatives from this compound can be achieved through copper or palladium-catalyzed C-O cross-coupling reactions, often referred to as the Ullmann condensation or Buchwald-Hartwig etherification. rsc.org These reactions typically involve coupling the aryl bromide with an alcohol or phenol.

Development of Advanced Functional Materials

Quinolizinium derivatives, synthesized from this compound, are increasingly recognized for their potential in materials science due to their unique electronic and photophysical properties. thieme-connect.de

The quinolizinium cation is an electron-deficient aromatic system, making its derivatives excellent candidates for use as electron-acceptor units in functional materials. core.ac.uk These materials are being explored for applications in optoelectronics, a field focused on devices that interact with light. syronoptics.comwikipedia.org

By coupling this compound with various electron-donating groups, researchers can create "push-pull" chromophores with significant nonlinear optical (NLO) properties. The inherent positive charge and extended π-system of the quinolizinium core contribute to its strong electron-accepting nature. Materials derived from these structures are investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netgoogle.com The ability to tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) through synthetic modification allows for the rational design of materials with specific optoelectronic characteristics. nih.govacs.org

The inherent fluorescence of the quinolizinium core makes it an excellent scaffold for developing fluorescent probes. researchgate.net These probes are designed to detect specific analytes through a change in their fluorescence signal. Quinolizinium-based probes have been successfully developed for the detection of formaldehyde (B43269), a toxic environmental contaminant. dntb.gov.uapolyu.edu.hkrsc.org

These probes typically consist of the quinolizinium fluorophore linked to a reactive site that selectively interacts with the target analyte. For formaldehyde detection, the mechanism often involves a 2-aza-Cope rearrangement reaction between the probe and formaldehyde, leading to a significant shift in the fluorescence emission. polyu.edu.hkrsc.org These probes exhibit high selectivity and sensitivity, with detection limits in the micromolar range, and can function in various media, including aqueous solutions and biological serum. polyu.edu.hk

Table 2: Performance of Quinolizinium-Based Formaldehyde Probes

Probe Detection Limit (μM) Response Time (min) Detection Mechanism
QA1 5 60 2-aza-Cope Rearrangement

Data derived from research on novel quinolizinium-based fluorescent probes. polyu.edu.hk

This compound is a key starting material for a sophisticated class of materials known as cationic nitrogen-doped polycyclic aromatic hydrocarbons (N-doped PAHs). researchgate.netthieme-connect.com In this context, the quinolizinium ion is considered a PAH where a carbon atom has been replaced by a positively charged "azonia" nitrogen. researchgate.net

Incorporating this cationic nitrogen into larger, often curved, aromatic systems like corannulene (B50411) dramatically alters the material's properties. nih.govacs.org This "doping" strategy lowers the energy of the frontier molecular orbitals, reduces the optical energy gap, and enhances the material's electron-accepting capabilities compared to their all-carbon analogues. nih.govacs.org These modifications result in materials with strong fluorescence, enhanced solubility, and unique self-assembly behaviors, providing new opportunities for the design of materials for optoelectronics and biological applications. nih.govacs.org The synthesis of these complex structures often relies on C-H activation and annulation reactions starting from functionalized quinolizinium precursors. nih.gov

Applications in Columnar Ionic Liquid Crystals and Solvatochromic Dyes

The unique structural and electronic properties of the quinolizinium cation make it a valuable scaffold for creating functional materials such as ionic liquids and solvatochromic dyes. While the direct application of this compound in columnar ionic liquid crystals is not extensively documented, related quinolizinium salts have been synthesized to form ionic liquids with high fluorescence quantum yields. ionike.comrsc.orgresearchgate.net These materials, composed entirely of ions, can be tailored by modifying the cation or anion, and their unbranched, planar cationic core is a key feature. ionike.comwikipedia.org The fluorescence of these ionic liquids can be dramatically different in solution versus their molten state, highlighting their potential as environmentally sensitive materials. ionike.comrsc.org

In the field of solvatochromic dyes, which change color in response to solvent polarity, quinolizinium derivatives are prominent. researchgate.netbeilstein-journals.org These compounds often function as donor-acceptor systems where their intrinsic electron-accepting nature plays a crucial role. researchgate.net The this compound salt serves as a critical synthetic precursor for more complex solvatochromic dyes. Through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the bromine atom at the 2-position can be substituted with various aryl groups to create biaryl quinolizinium derivatives. researchgate.netbeilstein-journals.orgnih.gov

These resulting biaryl compounds exhibit pronounced fluorosolvatochromism, where their emission properties are highly sensitive to the surrounding medium. researchgate.netbeilstein-journals.org For instance, the emission energy of these dyes often decreases (a red-shift) as the polarity of the solvent increases. This phenomenon is typically explained by a charge shift in the molecule's excited state, which is then stabilized by the polar solvent molecules. beilstein-journals.orgnih.gov The hydrogen-bonding capability of the solvent also significantly influences the emission energy. researchgate.netbeilstein-journals.org

Table 1: Solvatochromic Properties of a Representative Aryl-Substituted Naphthoquinolizinium Derivative (Synthesized from a Bromo-Precursor)
SolventSolvent Polarity (ET(30) [kcal/mol])Absorption Max (λabs [nm])Emission Max (λem [nm])
Chloroform (CHCl3)39.1414529
Dimethyl Sulfoxide (DMSO)45.1413580
Acetonitrile (MeCN)45.6410589
Methanol (MeOH)55.4407570

Data derived from studies on aryl-naphthoquinolizinium derivatives synthesized via bromo-precursors. beilstein-journals.orgnih.gov

Exploration in Bio-Related Chemical Research

The quinolizinium scaffold, including its 2-bromo derivative, has been extensively explored for its utility in biological contexts, from probing macromolecular interactions to designing advanced imaging agents.

Investigation of Interactions with Biological Macromolecules and Systems

Quinolizinium derivatives are well-established as DNA-binding agents. asm.org Their planar, polycyclic aromatic structure allows them to intercalate between the base pairs of the DNA double helix. psu.eduacs.org This interaction can be monitored through various spectroscopic techniques, including spectrophotometric and fluorimetric titrations, which reveal changes in the compound's optical properties upon binding to DNA. psu.edu Studies on various benzo- and dibenzoquinolizinium ions show binding constants (K) in the range of 105 M-1, with a preference for GC-rich regions of DNA. psu.eduacs.org The specific shape and size of the quinolizinium derivative, whether linear or angular, influences its binding mode and selectivity for different DNA structures like duplexes, triplexes, or quadruplexes. acs.orgthieme-connect.dethieme-connect.com

Beyond DNA, these compounds also interact with proteins. A study involving a library of benzo[b]quinolizinium derivatives tested for antimalarial activity also investigated their effect on the enzyme indoleamine 2,3-dioxygenase (IDO). asm.org Notably, this library included a derivative with a bromine atom at the C-2 position. asm.org While some amino-substituted derivatives were the most potent inhibitors of the enzyme, the study demonstrates that the quinolizinium core is a viable structure for interacting with protein targets. asm.org The reaction of this compound bromide with 3,4-dichloroaniline produces 2-(3,4-dichloroanilino)quinolizinium bromide, a compound noted for its unique antisecretory and antiulcerogenic properties, further highlighting the biological relevance of molecules derived from this bromo-precursor. nih.gov

Table 2: DNA Binding Properties of Annelated Quinolizinium Derivatives
Compound TypeBinding ModeTypical Binding Constant (K [M-1])Sequence Preference
Naphtho[1,2-b]quinoliziniumIntercalation~105GC-rich
Dibenzo[b,g]quinolizinium (Linear)Intercalation1–7 × 105GC-rich, Triplex DNA
Dibenzo[a,f]quinolizinium (Angular)Intercalation1–7 × 105GC-rich, Triplex DNA

Data generalized from studies on various quinolizinium derivatives. psu.eduacs.org

Utility in Luminescent Molecule Design and Advanced Biological Probes

The inherent fluorescence of the quinolizinium core makes it an excellent platform for designing luminescent molecules and advanced probes for biological imaging. crimsonpublishers.comnjit.eduuah.es These probes are valued for their high sensitivity, water solubility, and the ability to function within living cells. rsc.orgscispace.com

Researchers have developed quinolizinium-based fluorescent probes for a variety of applications:

pH Sensing: Probes have been designed that exhibit a "turn-on" fluorescence response in acidic environments. researchgate.net This is achieved by modulating a photoinduced electron transfer (PET) process, allowing for the imaging of acidic organelles like lysosomes in live cells. researchgate.net

Analyte Detection: A turn-off fluorescent probe for the selective detection of cysteine over other amino acids was developed based on a quinolizinium scaffold. scispace.com Similarly, boronobenzo[b]quinolizinium derivatives serve as ratiometric fluorescent probes for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species in cellular processes. rsc.orgrsc.org Upon reaction with H₂O₂, the probe's emission color shifts significantly, allowing for quantitative detection. rsc.org

Cell Imaging: The cationic nature of quinolizinium salts aids their application in cell imaging, and their subcellular localization can be tuned by altering substituents. scispace.com Fluorene-containing quinolizinium cations have been developed as two-photon absorbing membrane probes, suitable for deep-tissue imaging. njit.edu

The this compound moiety is often the starting point for these sophisticated probes, with the bromine atom providing a reactive handle for introducing the necessary functional groups for sensing and targeting.

Catalysis Research

While not a catalyst in the traditional sense, this compound plays a crucial role as a substrate and precursor in catalyzed organic reactions, enabling the synthesis of more complex functional molecules.

Potential as Catalysts or Catalyst Precursors in Organic Transformations

The primary role of this compound in catalysis is as a versatile substrate in transition-metal-mediated cross-coupling reactions. thieme-connect.de The carbon-bromine bond at the 2-position of the quinolizinium ring is reactive towards catalytic systems, particularly those based on palladium. thieme-connect.dethieme-connect.de

Systematic studies have shown that bromoquinolizinium derivatives are effective electrophiles in Stille, Suzuki, and Negishi coupling reactions. thieme-connect.de The Stille coupling, which uses organotin reagents, has been shown to be particularly efficient for arylating bromoquinolizinium salts. thieme-connect.deacs.org These reactions proceed under mild conditions to afford a wide variety of substituted quinolizinium salts in good yields. acs.org Similarly, Heck-type reactions with arenediazonium salts have been used to form new carbon-carbon bonds. researchgate.net

The reactivity of bromo-substituted positions varies. The 2- and 4-positions on the quinolizinium ring are highly reactive, which can sometimes lead to competitive side reactions. thieme-connect.de However, this reactivity is precisely what makes this compound a valuable precursor. By starting with this compound, chemists can use well-established catalytic cycles to introduce a diverse range of functional groups, including aryl, vinyl, and alkynyl moieties, onto the quinolizinium core. thieme-connect.de This modular approach is fundamental to building the complex structures required for the applications described above, such as solvatochromic dyes and biological probes.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Bromoquinolizinium via Stille coupling reactions?

  • Methodological Answer : The Stille coupling reaction of this compound with heteroarylstannanes requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions (e.g., under nitrogen). Solvent choice (e.g., THF or DMF) and reaction temperature (60–100°C) significantly influence yields. For example, coupling with TIPS-protected pyrrole or TBDMS-protected indole derivatives proceeds with moderate to good yields (40–75%) after deprotection . Key parameters include stoichiometric ratios of reactants and purification via column chromatography.

Q. How can researchers confirm the purity and structural identity of synthesized this compound derivatives?

  • Methodological Answer : Characterization should combine nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For novel derivatives, X-ray crystallography is recommended to resolve ambiguities in planar quinolizinium systems. Cross-validate spectroscopic data with computational methods (e.g., DFT) to address discrepancies in resonance assignments .

Q. What are the critical challenges in handling this compound due to its reactivity?

  • Methodological Answer : The compound’s electrophilic bromine site and cationic nature necessitate anhydrous handling and storage under inert atmospheres. Degradation pathways (e.g., hydrolysis or unintended cross-coupling) can be minimized by avoiding protic solvents and using scavengers (e.g., molecular sieves) during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound-based chromophores?

  • Methodological Answer : Discrepancies in UV-vis absorption maxima or hyperpolarizability values (measured via hyper-Rayleigh scattering) may arise from solvent effects or approximations in computational methods. Address this by:

  • Using polarizable continuum models (PCM) in DFT calculations to account for solvation.
  • Comparing multiple theoretical frameworks (e.g., MP2 vs. HF) to assess method-dependent biases .

Q. What experimental design strategies optimize the synthesis of multi-dimensional (MD) D-A+(D) chromophores using this compound?

  • Methodological Answer : To achieve multi-dimensional charge transfer, systematically vary donor (D) units (e.g., triphenylamine, carbazole) and evaluate steric/electronic effects on conjugation. Use cyclic voltammetry to assess redox potentials and correlate them with charge-transfer efficiency. Optimize reaction times and catalysts (e.g., Pd₂(dba)₃) to suppress side reactions in multi-step syntheses .

Q. How can the stability of this compound-derived chromophores under operational conditions (e.g., light/heat) be systematically evaluated?

  • Methodological Answer : Conduct accelerated aging tests under controlled UV irradiation (via xenon-arc lamps) and thermal stress (e.g., 80°C for 72 hours). Monitor degradation using HPLC-MS and UV-vis spectroscopy. Compare degradation products with predicted pathways from DFT-based transition-state modeling .

Q. What strategies address low yields in quinolizinium-functionalized polymers for nonlinear optical applications?

  • Methodological Answer : Low yields often result from competing polymerization or aggregation. Mitigate this by:

  • Introducing bulky substituents to reduce π-stacking.
  • Employing controlled polymerization techniques (e.g., RAFT) with quinolizinium monomers pre-functionalized with chain-transfer agents .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

  • Answer :

  • Feasible : Prioritize reactions with accessible reagents (e.g., commercial stannanes) and scalable purification methods.
  • Novel : Explore understudied applications (e.g., bioimaging or electrocatalysis) rather than reiterating known dye chemistry.
  • Relevant : Align with gaps in quinolizinium photophysics, such as long-term stability in optoelectronic devices .

Q. What literature review strategies ensure comprehensive coverage of this compound chemistry?

  • Answer : Use keyword combinations (e.g., “quinolizinium synthesis,” “Stille coupling bromoquinolizinium”) in databases like SciFinder and Web of Science. Filter by publication date (post-2018) to capture recent advances. Cross-reference citations in high-impact journals (e.g., Dyes and Pigments) to identify foundational studies .

Tables for Reference

Table 1 : Key Synthetic Parameters for this compound Derivatives

Reaction PartnerCatalystYield (%)Purification MethodReference
TIPS-protected pyrrolePd(PPh₃)₄65Column chromatography
Pyrazine stannanePd₂(dba)₃72Recrystallization

Table 2 : Common Discrepancies in Experimental vs. Theoretical Data

PropertyExperimental ValueDFT ValueResolution Strategy
UV-vis λₘₐₓ (nm)480465Include solvent effects in DFT
Hyperpolarizability (β)120 × 10⁻³⁰ esu95 × 10⁻³⁰ esuUse MP2-level theory

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.